chloroethene;prop-2-enenitrile
Description
Structure
2D Structure
Properties
CAS No. |
9003-00-3 |
|---|---|
Molecular Formula |
C5H6ClN |
Molecular Weight |
115.56 g/mol |
IUPAC Name |
chloroethene;prop-2-enenitrile |
InChI |
InChI=1S/C3H3N.C2H3Cl/c1-2-3-4;1-2-3/h2H,1H2;2H,1H2 |
InChI Key |
GRFFKYTUNTWAGG-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CCl |
Canonical SMILES |
C=CC#N.C=CCl |
Synonyms |
acrylonitrile vinyl chloride copolymer Modacryl Modacryle |
Origin of Product |
United States |
Synthetic Methodologies and Polymerization Mechanisms
Radical Copolymerization Kinetics and Thermodynamics
Radical copolymerization is a primary method for producing chloroethene and prop-2-enenitrile copolymers. The kinetics of this process are complex, influenced by the reactivity of the individual monomers and the growing polymer chains. The terminal model is often used to describe the kinetics of free-radical copolymerization, where the reactivity of a growing chain is assumed to depend only on the terminal monomer unit. researchgate.nettulane.edu The copolymer equation helps predict the composition of the resulting polymer based on the initial monomer concentrations and their reactivity ratios. open.edu
The reactivity ratios, r1 (for chloroethene) and r2 (for acrylonitrile), indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. open.edu For the chloroethene (M1) and acrylonitrile (B1666552) (M2) system, the reactivity ratios have been reported as r1 = 2.7 and r2 = 0.04. open.edu This indicates that a growing chain ending in a chloroethene radical prefers to add another chloroethene monomer, while a chain ending in an acrylonitrile radical has a very low tendency to add another acrylonitrile monomer, favoring the addition of chloroethene instead. open.edu This significant difference in reactivity ratios influences the sequence distribution of the monomers within the copolymer chain. tulane.edu
The thermodynamics of the copolymerization process also play a role. The miscibility of the resulting copolymer with other polymers, for instance, can be influenced by intramolecular repulsion between the different monomer units within the copolymer chain. osti.gov
Free-Radical Polymerization Processes
Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps. cmu.edu This method is widely used for the synthesis of chloroethene and acrylonitrile copolymers and can be carried out using various techniques, including bulk, solution, suspension, and emulsion polymerization. researchgate.netsci-hub.se
The initiation of free-radical polymerization requires the generation of free radicals from an initiator molecule. cmu.edu Various initiator systems can be employed for the copolymerization of chloroethene and acrylonitrile.
Peroxide Initiators: Peroxides, such as benzoyl peroxide, are common thermal initiators. google.comnih.gov When heated, the peroxide molecule decomposes to form free radicals, which then initiate the polymerization by adding to a monomer molecule. researchgate.net The choice of peroxide and the reaction temperature are critical for controlling the initiation rate. mdpi.com
Redox Initiators: Redox initiation systems are particularly effective for polymerization at lower temperatures and are often used in aqueous systems like emulsion polymerization. redalyc.orgcmu.edu These systems consist of a reducing agent and an oxidizing agent that react to produce free radicals. cmu.edu A common example is the persulfate/bisulfite system used in the redox-initiated copolymerization of acrylonitrile and vinylidene chloride (a monomer similar to vinyl chloride). redalyc.org Another example is the hydrogen peroxide/ascorbic acid system, which generates hydroxyl radicals. researchgate.net The concentration of the redox components and the pH of the reaction medium can significantly affect the rate of radical generation and, consequently, the polymerization process. redalyc.org
The following table summarizes some common initiator systems:
| Initiator Type | Example System | Operating Conditions |
| Peroxide | Benzoyl Peroxide | Thermal decomposition, typically at elevated temperatures. google.comnih.gov |
| Redox | Persulfate/Bisulfite | Aqueous medium, lower temperatures (e.g., 40-60°C), pH sensitive. redalyc.org |
| Redox | Hydrogen Peroxide/Ascorbic Acid | Aqueous medium, can be used at mild temperatures. researchgate.net |
The propagation step involves the sequential addition of monomer molecules to the growing radical chain. cmu.edu The rate of propagation is influenced by the reactivity of the monomers and the stability of the resulting radicals. mdpi.com In the copolymerization of chloroethene and acrylonitrile, four propagation reactions occur simultaneously: a chloroethene-terminated radical adding either a chloroethene or an acrylonitrile monomer, and an acrylonitrile-terminated radical adding either a chloroethene or an acrylonitrile monomer. nist.gov
The significant difference in reactivity ratios (r1=2.7 for chloroethene, r2=0.04 for acrylonitrile) indicates that chloroethene radicals preferentially add more chloroethene, while acrylonitrile radicals strongly prefer to add chloroethene. open.edu This leads to a tendency for the incorporation of chloroethene units into the polymer chain. open.eduiupac.org The kinetics of propagation can be complex, and in some cases, the penultimate monomer unit in the growing chain can also influence the rate of addition of the next monomer. researchgate.net
Termination is the process by which the growing polymer chains are deactivated, leading to the final polymer product. cmu.edu In free-radical polymerization, termination typically occurs through two main pathways:
Combination (or Coupling): Two growing radical chains react to form a single, longer polymer chain.
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.
The predominant termination mechanism can depend on the specific monomers and reaction conditions. For vinyl chloride polymerization, chain transfer to the monomer is also a significant process that can terminate a growing chain and initiate a new one, thereby influencing the molecular weight of the polymer. sci-hub.se
Propagation and Chain Growth Dynamics
Controlled/Living Radical Copolymerization Approaches
Controlled/living radical polymerization (CLRP) techniques offer enhanced control over the polymerization process, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. researchgate.net
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CLRP method that can be applied to a wide range of monomers, including both chloroethene (a "less activated monomer" or LAM) and acrylonitrile (a "more activated monomer" or MAM). specificpolymers.comacs.org The key to RAFT polymerization is the use of a chain transfer agent (CTA), also known as a RAFT agent, which mediates the polymerization through a reversible addition-fragmentation process. specificpolymers.com
The general mechanism of RAFT involves a rapid equilibrium between active (propagating) radicals and dormant polymeric chains. specificpolymers.com This dynamic equilibrium allows for all chains to have an equal opportunity to grow, leading to polymers with low polydispersity. specificpolymers.com
For the copolymerization of chloroethene and acrylonitrile, the choice of the RAFT agent is crucial for achieving good control. Dithiocarbamates and xanthates are generally preferred for controlling the polymerization of LAMs like vinyl chloride, while trithiocarbonates or dithioesters are more effective for MAMs like acrylonitrile. specificpolymers.com The successful RAFT polymerization of vinyl chloride has been reported, leading to poly(vinyl chloride) with a polydispersity as low as 1.4. acs.org The use of RAFT allows for the synthesis of block copolymers by sequential addition of different monomers. specificpolymers.com
The following table provides a simplified overview of RAFT agent compatibility:
| Monomer Type | Examples | Suitable RAFT Agents |
| More-Activated Monomers (MAMs) | Acrylonitrile, Styrene (B11656), (Meth)acrylates | Trithiocarbonates, Dithioesters specificpolymers.com |
| Less-Activated Monomers (LAMs) | Chloroethene (Vinyl Chloride), Vinyl Acetate (B1210297) | Dithiocarbamates, Xanthates specificpolymers.com |
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. springernature.comresearchgate.net The process involves the reversible transfer of a halogen atom (typically chlorine or bromine) between a transition metal catalyst and a dormant polymer chain, which controls the concentration of active propagating radicals. This method is effective for a range of monomers, including acrylonitrile and, with specific catalyst systems, vinyl chloride. springernature.com
A notable application of ATRP is in the surface graft polymerization of acrylonitrile from a poly(vinyl chloride)-co-chlorinated poly(vinyl chloride) (PVC-co-CPVC) fiber backbone. osti.gov This "grafting from" approach utilizes the chlorine atoms on the PVC chain as initiation sites for the polymerization of AN, creating a well-defined graft copolymer. In one study, this technique was used to develop adsorbent fibers for uranium recovery, where the grafted polyacrylonitrile (B21495) (PAN) chains provide the necessary binding ligands. osti.gov The process allows for systematic variation of the graft density and length by controlling the reaction conditions. osti.gov Furthermore, ATRP can be used to synthesize block copolymers, where a PVC segment can be chain-extended with acrylonitrile, or vice versa, to create materials with distinct, phase-separated nanostructures. researchgate.net
Table 1: Example of ATRP for Grafting Acrylonitrile from a PVC-based Fiber
| Component | Role / Species | Details | Source |
|---|---|---|---|
| Backbone | Macroinitiator | Poly(vinyl chloride)-co-chlorinated poly(vinyl chloride) fiber | osti.gov |
| Monomer | Propagating Species | Acrylonitrile (AN) | osti.gov |
| Catalyst System | Controls Polymerization | Copper-based complexes (e.g., CuBr/ligand) are common for ATRP. | researchgate.net |
| Solvent | Reaction Medium | A suitable solvent to dissolve monomer and catalyst. | osti.gov |
| Process Type | Synthetic Strategy | Surface-initiated "grafting from" polymerization. | osti.gov |
| Outcome | Final Product | PVC-g-PAN (Poly(vinyl chloride)-graft-polyacrylonitrile) copolymer fibers. | osti.gov |
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that relies on the reversible capping of the growing polymer chain end with a stable nitroxide radical. rsc.org This process establishes an equilibrium between active propagating radicals and dormant alkoxyamine-capped chains, allowing for controlled growth. researchgate.net NMP can be applied to a wide variety of monomers, which are often classified by their reactivity. Acrylonitrile is considered a "more activated monomer" (MAM), while vinyl chloride is a "less activated monomer" (LAM). rsc.org
The successful copolymerization of these two monomers via NMP requires careful selection of the nitroxide regulator to effectively control both species. rsc.org Significant progress has been made in the NMP of vinyl chloride at low temperatures (30–42 °C) using specific alkoxyamines like the SG1-based BlocBuilder. researchgate.netanu.edu.au These studies demonstrated first-order kinetics and a linear evolution of molecular weight with conversion, yielding PVC with low dispersity and high chain-end functionality (~91%). researchgate.netanu.edu.au This high degree of control allows the resulting PVC-SG1 chains to act as macroinitiators for subsequent polymerization with other monomers, including acrylates and styrenes, confirming the "living" nature of the system and opening a pathway to create well-defined PVC-based block copolymers, including those with acrylonitrile segments. researchgate.netanu.edu.au
Table 2: Research Findings for NMP of Vinyl Chloride
| Parameter | Finding / Condition | Significance | Source |
|---|---|---|---|
| Initiator | SG1-based BlocBuilder alkoxyamine | Enables controlled polymerization at low temperatures. | researchgate.netanu.edu.au |
| Temperature | 30–42 °C | Lower temperature reduces defects common in PVC synthesis. | researchgate.net |
| Solvents | Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | Successful polymerization achieved in these solvents. | researchgate.net |
| Kinetics | First-order kinetics; linear molecular weight growth | Indicates a well-controlled polymerization process. | researchgate.netanu.edu.au |
| Dispersity (Đ) | Values as low as 1.47–1.59 | Demonstrates a narrow molecular weight distribution. | researchgate.net |
| Chain-end Fidelity | ~91% SG1 functionality | High functionality allows for use as a macroinitiator for block copolymers. | researchgate.netanu.edu.au |
Heterogeneous Polymerization Systems
Heterogeneous polymerization systems are characterized by the presence of more than one phase. These methods are industrially significant for the production of VC-AN copolymers as they facilitate heat removal and viscosity management.
Suspension Polymerization Techniques
Suspension polymerization is an industrially important method for producing copolymers of vinyl chloride and acrylonitrile. redalyc.orgscispace.com In this process, a liquid monomer phase containing a monomer-soluble initiator is dispersed as fine droplets (typically 0.01–1 cm in diameter) in a continuous phase, usually water. scispace.comstanford.edu The dispersion is maintained by mechanical agitation and the use of suspending agents or stabilizers, which prevent the droplets from coalescing. scispace.comtandfonline.com
Each monomer droplet acts as a tiny bulk polymerization reactor. google.com The kinetics within the droplets are essentially those of bulk polymerization. stanford.edu Because poly(vinyl chloride) and polyacrylonitrile are insoluble in their respective monomers, the polymer precipitates within the droplets as it forms. scispace.com The choice of suspending agent is critical as it affects not only the stability of the suspension but also the properties of the final polymer beads, such as porosity. scispace.com For vinyl chloride, a combination of a primary stabilizer (to protect droplets) and a secondary stabilizer (to control particle morphology inside the drops) is often used. scispace.com One of the challenges in the copolymerization of acrylonitrile is its partial solubility in water, which can affect the reaction kinetics and copolymer composition compared to a pure bulk system. acs.org
Table 3: Key Characteristics of Suspension Polymerization for VC/AN
| Component/Factor | Description | Purpose / Consideration | Source |
|---|---|---|---|
| Continuous Phase | Water | Acts as a heat transfer medium; low viscosity. | stanford.edu |
| Dispersed Phase | Droplets of vinyl chloride and acrylonitrile monomers. | The "micro-reactors" for polymerization. | scispace.com |
| Initiator | Monomer-soluble (oil-soluble) free-radical initiator. | Initiates polymerization within the monomer droplets. | epo.org |
| Stabilizer | Suspending agents (e.g., water-miscible polymers). | Prevents coalescence of monomer droplets and agglomeration of polymer beads. | scispace.comtandfonline.com |
| Agitation | Mechanical stirring | Creates and maintains the dispersion of droplets. | epo.org |
| Product Form | Solid polymer beads or pearls. | Can be easily separated, washed, and dried. | scispace.com |
Emulsion Polymerization Protocols
Emulsion polymerization is a well-established method for producing acrylonitrile-vinyl chloride copolymers. google.comjustia.com The process involves emulsifying the monomers in water with the aid of a surfactant, which forms micelles. A water-soluble initiator is used, and polymerization primarily occurs within these monomer-swollen micelles. stanford.edu This technique allows for the production of high molecular weight polymers at a high reaction rate, as the viscosity of the resulting latex is low and independent of the polymer's molecular weight. almerja.comigtpan.com
Patented processes describe the copolymerization of 20 to 85% by weight acrylonitrile and 80 to 15% by weight vinyl chloride. google.com These protocols often employ catalysts like persulfates and emulsifiers such as alkyl sulfonates or sodium lauryl sulfate. google.com The polymerization can be conducted at low temperatures, for instance, between 5°C and 40°C. google.com A key advantage of this method is the excellent heat transfer provided by the aqueous medium. almerja.com Historically, emulsion polymerization was used to produce flame-retardant modacrylic fibers composed of 60% vinyl chloride and 40% acrylonitrile. igtpan.com The final product is a stable colloidal dispersion of polymer particles known as a latex. almerja.com
Table 4: Typical Protocol for Emulsion Polymerization of VC/AN
| Component | Example / Condition | Function | Source |
|---|---|---|---|
| Monomer Ratio | 20-85% AN, 15-80% VC (by weight) | Defines the copolymer composition and properties. | google.com |
| Continuous Phase | Deionized Water | Dispersion medium for heat control and low viscosity. | google.com |
| Catalyst (Initiator) | Potassium persulfate (water-soluble) | Generates radicals in the aqueous phase to initiate polymerization. | google.com |
| Emulsifier | Alkyl sulfonates, Sodium lauryl sulfate | Forms micelles, stabilizes monomer droplets and polymer particles. | google.comigtpan.com |
| Temperature | 5 °C to 40 °C | Influences reaction rate and polymer molecular weight. | google.com |
| Final Product | Latex (aqueous dispersion of polymer particles) | Can be used directly or coagulated to isolate the solid polymer. | google.comalmerja.com |
Precipitation Polymerization Characteristics
Precipitation polymerization is defined as a method where the initial reaction mixture is a homogeneous solution of monomer and initiator in a solvent, but the polymer formed is insoluble in that solvent and thus precipitates out. taylorandfrancis.com A unique feature of both vinyl chloride and acrylonitrile is that the monomer itself is a precipitant for its own polymer. taylorandfrancis.commit.edu This means precipitation polymerization can occur in a bulk system without any solvent.
This technique is distinct from others as it can be performed without any stabilizers or surfactants, leading to the production of high-purity polymer. taylorandfrancis.comresearchgate.net As the polymerization proceeds, the system becomes heterogeneous with the formation of porous polymer flakes or particles. mit.edu Monomer can still diffuse into these porous particles to reach active radical sites, allowing the reaction to continue. mit.edu While the kinetics can be complex, the method offers advantages such as good temperature control (as the precipitated polymer forms a slurry of low viscosity) and ease of product isolation. mit.edu This method has been successfully used to synthesize copolymers of vinyl chloride with other monomers like acrylic acid, demonstrating its utility for creating functional PVC-based materials. researchgate.netresearcher.life
Table 5: Characteristics of Precipitation Polymerization for VC and AN
| Characteristic | Description | Implication for VC/AN Copolymerization | Source |
|---|---|---|---|
| Phase Separation | Polymer is insoluble in its own monomer(s). | Polymer precipitates as it is formed, creating a heterogeneous slurry. | taylorandfrancis.commit.edu |
| System Purity | Can be conducted without surfactants or stabilizers. | Yields a polymer product with high purity, free from stabilizer residue. | taylorandfrancis.comresearchgate.net |
| Reaction Locus | Starts homogeneous, becomes heterogeneous. | Polymerization continues on and within the precipitated polymer particles. | mit.edu |
| Viscosity | The resulting slurry generally has low viscosity. | Facilitates stirring and heat transfer compared to bulk polymerization. | mit.edu |
| Monomers | Vinyl chloride and acrylonitrile are both suitable. | The method is fundamentally applicable to both monomers individually and for their copolymerization. | taylorandfrancis.commit.edu |
Alternative Polymerization Induction Methods
Beyond conventional chemical initiation, the copolymerization of chloroethene (vinyl chloride, VC) and prop-2-enenitrile (acrylonitrile, AN) can be induced by alternative energy sources and specialized catalytic systems. These methods offer unique pathways to initiate polymerization, potentially influencing the reaction kinetics and the final copolymer structure.
Radiation, particularly high-energy sources like gamma rays, serves as a potent initiator for the copolymerization of vinyl chloride and acrylonitrile. This method obviates the need for chemical initiators and can often be performed at lower temperatures. The process involves exposing the monomer mixture to a radiation source, which generates radical species that initiate the polymerization chain reaction. sapub.org
Research has explored the radiation-induced copolymerization of these monomers in various media. Studies have been conducted on radiation grafting of acrylonitrile onto poly(vinyl chloride) or its copolymers. google.comiaea.org For instance, acrylonitrile has been successfully grafted onto polyester (B1180765) fibers using radiation, and these grafted fibers have been used to reinforce PVC, indicating an improvement in adhesive properties between the fiber and the PVC matrix. iaea.org
A notable approach involves conducting the polymerization within urea (B33335) canal complexes. In this technique, monomer molecules are trapped within the crystalline channels of urea. This constrained environment influences the polymerization process. iaea.org Studies comparing the canal polymerization of 1,3-butadiene (B125203) with that of acrylonitrile and vinyl chloride have noted that the polymerization proceeds by the movement of monomer molecules to an active center within the canal. iaea.org However, a key difference is observed in the post-polymerization structure; while the canals are destroyed after the polymerization of acrylonitrile or vinyl chloride, they are maintained in the case of polybutadiene. iaea.org
The radiation-chemical structuring of acrylonitrile-butadiene rubber filled with a vinyl chloride-vinyl acetate copolymer has also been investigated, demonstrating that radiation can be used to induce cross-linking and modify polymer properties, with the outcomes being highly dependent on the absorbed dose. sapub.orgscispace.com
The use of organometallic compounds and coordination complexes as catalysts for the copolymerization of vinyl chloride and acrylonitrile represents a significant departure from standard free-radical pathways. These catalysts can influence stereoregularity and promote alternating copolymerization. iupac.orgvot.pl
Organoaluminum compounds have been a particular focus of research. iupac.org It has been found that vinyl chloride can copolymerize with acrylonitrile using organoaluminum catalysts without the need for an external complexing agent, as the acrylonitrile monomer itself can act as one. iupac.org The stoichiometry of the catalyst relative to the monomer plays a crucial role in the outcome. When an equimolar or greater amount of the organoaluminum compound (relative to the acrylic monomer) is used, a 1:1 alternating copolymer is often produced, regardless of the initial monomer feed composition. iupac.org In contrast, using a smaller amount of the catalyst typically results in the formation of random copolymers. iupac.org This behavior is explained by the formation of a ternary complex involving vinyl chloride, acrylonitrile, and the aluminum compound, which then participates in the polymerization. iupac.org
Ziegler-Natta type catalysts, traditionally used for olefin polymerization, can be adapted for polar monomers like vinyl chloride and acrylonitrile. vot.pl However, their reactivity often needs to be controlled to prevent side reactions with the polar groups on the monomers and the resulting polymer. iupac.org Modified Ziegler-Natta catalysts, such as systems composed of vanadyl alkoxide, an alkylaluminum-tetrahydrofuran (THF) complex, and a Lewis acid like stannic chloride, have proven effective for vinyl chloride polymerization and its copolymerization with acrylic monomers even at low temperatures (e.g., 0°C). iupac.org
Other organometallic compounds, such as those based on boron, have also been shown to be active catalysts for the polymerization of vinyl chloride and acrylonitrile, particularly in the presence of oxygen or peroxide co-catalysts. kyoto-u.ac.jp More advanced coordination complexes, including palladium-based catalysts, have been developed for the copolymerization of ethylene (B1197577) with polar monomers like acrylonitrile and vinyl chloride, although challenges such as catalyst deactivation remain significant hurdles. d-nb.infod-nb.infomdpi.com
Radiation-Induced Polymerization
Reaction Parameters and Their Influence on Copolymerization
The characteristics of the chloroethene and prop-2-enenitrile copolymer are profoundly influenced by the reaction parameters. Control over monomer feed, solvent choice, temperature, and pressure is essential for tailoring the copolymer's composition, molecular weight, and microstructure.
In copolymerization, the composition of the resulting polymer is determined by the composition of the initial monomer feed and the relative reactivities of the monomers. This relationship is described by the copolymer equation, which utilizes monomer reactivity ratios (r₁ for vinyl chloride and r₂ for acrylonitrile). open.edu The reactivity ratio r₁ (k₁₁/k₁₂) represents the preference of a growing polymer chain ending in a vinyl chloride radical to add another vinyl chloride monomer versus an acrylonitrile monomer. Conversely, r₂ (k₂₂/k₂₁) represents the preference of a chain ending in an acrylonitrile radical to add another acrylonitrile monomer versus a vinyl chloride monomer. open.edu
For the vinyl chloride (M₁) and acrylonitrile (M₂) system, experimental data shows that r₁ is significantly greater than 1, while r₂ is significantly less than 1. This indicates that a growing chain ending in a vinyl chloride radical strongly prefers to add another vinyl chloride monomer, and a chain ending in an acrylonitrile radical also prefers to add a vinyl chloride monomer over an acrylonitrile monomer. open.eduuomustansiriyah.edu.iq As a result, the copolymer is always enriched in vinyl chloride relative to its proportion in the monomer feed. researchgate.net
The specific values of reactivity ratios can vary depending on the polymerization method and conditions, such as the type of initiator and catalyst system used.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Catalyst/Initiator System | Reference |
| Vinyl Chloride | Acrylonitrile | 2.7 | 0.04 | Free Radical | open.edu |
| Vinyl Chloride | Acrylonitrile | 17 | 0.02 | Free Radical (Styrene as M1) | open.edu |
| Vinyl Chloride | Acrylonitrile | 3.290 | 0.045 | Not Specified | rsc.org |
| Vinyl Chloride | Acrylonitrile | 2.27 | 0.30 | AIBN (60°C) | iupac.org |
| Vinyl Chloride | Acrylonitrile | 2.35 | 0.29 | Ti(BuO)₄–EtAlCl₂ (30°C) | iupac.org |
This table presents a selection of reported reactivity ratios for the copolymerization of vinyl chloride (M₁) and acrylonitrile (M₂). The values highlight the general trend where r₁ > 1 and r₂ < 1, though the exact figures vary with the specific experimental setup.
The choice of solvent can have a discernible impact on the kinetics of free-radical copolymerization and the characteristics of the resulting chloroethene-acrylonitrile copolymer. researchgate.net While initiation rates are often unaffected, the propagation and termination steps can be influenced by the solvent medium. researchgate.net Solvent effects can arise from interactions such as complex formation between the solvent and the growing polymer radicals or monomers, which can alter their reactivity. researchgate.netmdpi.com
For copolymerization involving acrylonitrile, the nitrogen content of the resulting copolymer has been shown to vary with the solvent used, suggesting a direct influence on monomer incorporation. researchgate.net For example, in the copolymerization of methyl methacrylate (B99206) and acrylonitrile, the copolymer composition changed in the order: chloroform (B151607) < dioxane < benzene (B151609) < anisole (B1667542) < methyl pentyl ketone < bromobenzene. researchgate.net
In the specific case of synthesizing copolymers of acrylonitrile with another monomer, 1-chloro-3-piperidino-2-propylacrylate, the reaction proceeds heterogeneously in water but homogeneously and at a higher rate in dimethylformamide (DMF). e3s-conferences.org This demonstrates how the solvent can fundamentally alter the reaction environment and kinetics. The bootstrap model has been used to discuss the effect of solvent on reactivity ratios in the copolymerization of styrene and acrylonitrile. uq.edu.au These findings suggest that solvent polarity and its ability to form hydrogen bonds or other complexes can modify the relative reactivities of vinyl chloride and acrylonitrile, thereby affecting the copolymer composition and reaction rate.
Pressure is another powerful tool for controlling polymerization kinetics. For bulk copolymerizations of vinyl chloride with monomers like propylene, the reaction is significantly accelerated by increasing pressure. core.ac.uk This is due to the negative activation volume associated with the propagation step in most radical polymerizations, meaning higher pressure favors the transition state, leading to a faster rate. core.ac.uk Concurrently, both the degree of polymerization and the melting point of the resulting copolymers have been observed to increase with increasing pressure. core.ac.uk In controlled radical polymerization of vinyl chloride, reactions are typically carried out at temperatures between 40°C and 95°C and pressures between 5 and 30 bar. google.com Careful control of both temperature and pressure in the reactor system is therefore essential for achieving the desired reaction kinetics and final polymer properties. mdpi.com
Influence of pH and Catalyst Concentration on Process Dynamics
The dynamics of the copolymerization of chloroethene (vinyl chloride) and prop-2-enenitrile (acrylonitrile) are significantly affected by the conditions of the reaction medium, particularly pH and catalyst concentration. These parameters play a crucial role in the initiation and propagation steps of the polymerization, influencing the reaction rate, polymer yield, and the final properties of the copolymer.
Influence of pH
The pH of the aqueous medium is a critical factor, especially in redox-initiated emulsion or suspension polymerization systems. For the copolymerization of acrylonitrile with related monomers like vinylidene chloride, the process often utilizes a redox system that functions optimally in a controlled acidic environment. redalyc.orgscielo.br The generation of free radicals is typically carried out in an aqueous acid medium with a pH ranging from 2.0 to 3.5. redalyc.org Maintaining the pH within this specific range is essential because the solubility of key components of the redox system, such as the bisulfite ion and the Fe³⁺ ion formed during oxidation, is dependent on an acidic environment. redalyc.org For instance, a continuous redox polymerization for an acrylonitrile copolymer was effectively carried out at a constant temperature of 60°C with the pH maintained between 2.7 and 3.0. redalyc.org
Conversely, in the homopolymerization of vinyl chloride, different pH conditions may be employed. To produce vinyl chloride polymers with high heat stability via emulsion polymerization, a buffer is used to maintain the pH in a neutral range, typically between 7.0 and 7.7. google.com Sodium bicarbonate is a preferred buffer for this purpose. google.com Research on the emulsion polymerization of vinyl chloride has indicated the existence of an optimal concentration of a pH regulating agent to achieve the best quality for the resulting latex.
The following table summarizes the pH conditions used in various related polymerization processes.
| Polymer System | Polymerization Type | Optimal pH Range | Reference |
| Acrylonitrile/Vinylidene Chloride | Redox Polymerization | 2.0 - 3.5 | redalyc.org |
| Vinyl Chloride | Emulsion Polymerization | 7.0 - 7.7 | google.com |
| Vinyl Acetate/Butyl Acrylate (B77674) | Emulsion Polymerization | 2.5 - 3.5 (initial) | dergipark.org.tr |
Influence of Catalyst Concentration
Experimental studies on the emulsion polymerization of vinyl chloride have shown that increasing the initiator concentration significantly speeds up the rate of polymerization. Similarly, in the suspension emulsion copolymerization of acrylonitrile with itaconic acid, the rate of copolymerization was found to increase with higher concentrations of the initiator, potassium peroxydisulphate (KPS). researchgate.net Kinetic studies have attempted to quantify this relationship; for example, the polymerization rate (Rp) of acrylonitrile initiated by a redox system can show a half-order dependence on the concentration of the peroxidisulfate initiator. cmu.edu A separate study on methyl methacrylate, a related vinyl monomer, found the polymerization rate to be proportional to the initiator concentration raised to the power of 0.71 to 0.73. researchgate.net
While a higher catalyst concentration increases the reaction rate, it can also affect the molecular weight of the resulting polymer. Typically, a higher concentration of initiator leads to the formation of a larger number of polymer chains, which can result in a lower average molecular weight.
The table below illustrates the general relationship between initiator concentration and key process dynamics based on research findings.
| Initiator Concentration | Polymerization Rate | Average Molecular Weight | Primary Reason | Reference |
| Increasing | Increases | Tends to Decrease | Higher concentration of free radicals initiates more polymer chains. | , researchgate.net |
| Decreasing | Decreases | Tends to Increase | Fewer initiation events lead to longer chain growth before termination. | royalsocietypublishing.org |
Advanced Structural Elucidation and Compositional Analysis
Spectroscopic Techniques for Microstructure Characterization
Spectroscopic methods are indispensable for probing the intricate structural details of VC/AN copolymers at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for determining the sequence distribution of monomer units within the copolymer chain. researchgate.netacs.org The chemical shifts of the carbon atoms, especially in the methine, methylene, and nitrile regions, are sensitive to the local environment, allowing for the quantification of different monomer sequences (dyads, triads, and tetrads). researchgate.net For instance, the analysis of ¹³C{¹H} NMR spectra can provide detailed information on the distribution of acrylonitrile- and vinylidene chloride-centered triads. researchgate.netacs.org This data is essential for calculating comonomer reactivity ratios, which describe how the monomers add to the growing polymer chain. researchgate.net
The stereoregularity, or tacticity, of the acrylonitrile (B1666552) sequences within the copolymer can also be derived from the signals of the methine and nitrile carbons. researchgate.net In radically polymerized acrylonitrile homopolymers, a slight preference for isotactic triads over syndiotactic triads is often observed, and similar analyses can be applied to the acrylonitrile segments in the copolymer. researchgate.net Advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC), can be used to further resolve complex ¹H NMR spectra and provide more detailed assignments of configurational and conformational sequences. acs.orgnii.ac.jp
Table 1: Illustrative ¹³C NMR Chemical Shift Ranges for VC/AN Copolymer Microstructure Analysis
| Carbon Type | Sequence Type | Illustrative Chemical Shift Range (ppm) | Information Gained |
| Nitrile Carbon | Triad | Varies based on neighboring units | Sequence distribution |
| Methine Carbon | Triad | Varies based on neighboring units | Sequence distribution, Stereoregularity |
| Methylene Carbon | Dyad, Tetrad | Varies based on neighboring units | Sequence distribution |
Note: Specific chemical shifts are highly dependent on the solvent, temperature, and magnetic field strength.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study the conformational order of the polymer chains.
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for analyzing both the surface and bulk of the copolymer. scholaris.ca The IR spectrum of a VC/AN copolymer will prominently feature a sharp absorption band corresponding to the nitrile (-C≡N) stretching vibration from the acrylonitrile units, typically observed around 2234-2236 cm⁻¹. dergipark.org.trirphouse.com The presence of vinyl chloride units is confirmed by characteristic C-Cl stretching vibrations and CH₂ wagging modes. For example, in studies of related copolymers, C-H bond stretching vibrations are seen around 2916 and 2854 cm⁻¹. dergipark.org.tr Changes in the intensity and position of these bands can indicate chemical modifications or interactions within the polymer blend. scholaris.casapub.org
Raman Spectroscopy: Raman spectroscopy is highly sensitive to the conformational order and crystallinity of polymers. researchgate.netspectroscopyonline.com Changes in the Raman spectra can be correlated with the degree of crystallinity and the conformational arrangement of the polymer backbone. researchgate.net For instance, the introduction of comonomer units can disrupt the crystalline order of the polymer chains, leading to broadening of certain Raman bands. spectroscopyonline.com By analyzing the Raman spectra as a function of temperature or composition, it is possible to monitor conformational changes, such as those occurring during phase transitions. mdpi.comrsc.org
Table 2: Key Vibrational Bands in IR and Raman Spectra of VC/AN Copolymers
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Significance |
| ~2236 | -C≡N stretch | IR, Raman | Characteristic of acrylonitrile units. dergipark.org.trirphouse.com |
| ~2928 | C-H stretch (backbone) | IR | General aliphatic C-H vibration. dergipark.org.tr |
| ~1430 | CH₂ deformation | IR, Raman | Associated with vinyl chloride units. asme.org |
| ~1070 | C-C stretch | Raman | Relates to the polymer backbone conformation. spectroscopyonline.com |
| ~600-700 | C-Cl stretch | IR | Characteristic of vinyl chloride units. |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the polymer surface (typically the top 1-10 nm). hep.com.cnwhiterose.ac.uk For VC/AN copolymers, XPS can quantify the surface concentrations of carbon, nitrogen, and chlorine. scholaris.canih.gov This is particularly valuable for studying surface modification, contamination, or the surface segregation of one component in a polymer blend. nih.govacs.org For example, in a study of amidine-surface modified poly(acrylonitrile-co-vinyl chloride), XPS detected a higher nitrogen content on the modified surface compared to the unmodified control. scholaris.canih.gov The high-resolution spectra of C 1s, N 1s, and Cl 2p peaks can provide information about the chemical bonding environment of these elements. scholaris.ca However, it is important to be aware that x-ray irradiation can sometimes cause sample degradation, such as chain scission or cross-linking, which could alter the surface chemistry during analysis. aip.org
Static Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique that provides detailed molecular information from the outermost monolayer of a material. whiterose.ac.ukresearchgate.net In ToF-SIMS (Time-of-Flight SIMS), the surface is bombarded with a low dose of primary ions, causing the ejection of secondary ions (molecular fragments) that are characteristic of the surface chemistry. scholaris.cawhiterose.ac.uk This technique offers high sensitivity and can provide molecular-level information, complementing the elemental and chemical state information from XPS. researchgate.net For VC/AN copolymers, SIMS can identify characteristic fragment ions from both the vinyl chloride and acrylonitrile units, confirming their presence on the surface. scholaris.ca Furthermore, ToF-SIMS can be used to create chemical maps of a surface, revealing the spatial distribution of different components in a blend or on a phase-separated surface, often with better lateral resolution than imaging XPS. whiterose.ac.uk
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
Chromatographic and Thermal Methods for Polymer Architecture
These methods provide insights into the macroscopic properties of the polymer chains, such as their size and distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. redalyc.orgoecd.org The technique separates polymer molecules based on their hydrodynamic volume in solution. oecd.org Larger molecules elute faster from the GPC columns than smaller molecules. oecd.org The output is a distribution curve from which several important parameters can be calculated. google.com
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that is biased towards heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (Mₙ/Mₙ), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.
For VC/AN copolymers, GPC analysis reveals how synthesis conditions affect the resulting chain lengths. redalyc.orgresearchgate.net For example, studies on similar copolymers have shown that Mₙ values can range from 20,000 to 25,000 g/mol , while Mₙ values can be significantly higher, ranging from 73,000 to 100,000 g/mol , resulting in a broad polydispersity. redalyc.org A narrow molecular weight distribution (PDI less than 1.8) is often desirable as it can lead to more uniform properties and better performance in applications like plastisols. google.com
Table 3: Example GPC Data for a Vinylidene Chloride/Acrylonitrile Copolymer
| Parameter | Value | Unit |
| Number-Average Molecular Weight (Mₙ) | 23,260 | g/mol |
| Weight-Average Molecular Weight (Mₙ) | 90,580 | g/mol |
| Polydispersity Index (PDI) | 3.9 | - |
| Data adapted from a study on a related copolymer system for illustrative purposes. redalyc.org |
Thermogravimetric Analysis (TGA) for Decomposition Pathways and Stability Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability and decomposition characteristics of chloroethene-prop-2-enenitrile copolymers. This method tracks the mass of a sample as the temperature is increased, revealing distinct stages of degradation.
The decomposition of these copolymers is a multi-step process. The primary and most significant weight loss, occurring at lower temperatures, is due to the dehydrochlorination of the chloroethene (vinyl chloride) units, which releases hydrogen chloride (HCl). ecust.edu.cntandfonline.com This is followed at higher temperatures by the degradation of the resulting polyene structures and the prop-2-enenitrile segments. ecust.edu.cn The thermal stability of the copolymer is influenced by its composition and sequence distribution. tandfonline.com For instance, random copolymers have been shown to be less stable than alternating copolymers of similar composition. tandfonline.com
The inclusion of prop-2-enenitrile can affect the thermal profile. While some studies suggest that acrylonitrile may lower the initiation temperature for dehydrochlorination, its presence can also lead to the formation of a more stable char residue at elevated temperatures due to cyclization reactions of the nitrile groups. tandfonline.com The incorporation of nanofillers, such as silica (B1680970), has been shown to enhance the thermal stability of the copolymer matrix. ecust.edu.cn
Table 1: Representative TGA Data for Chloroethene-Prop-2-enenitrile Copolymers Note: This table provides illustrative data based on typical findings. Actual values can vary depending on the specific copolymer composition, molecular weight, and experimental conditions.
| Parameter | Temperature Range (°C) | Description |
| Onset of Decomposition (Tonset) | 200 - 300 | Initiation of dehydrochlorination from the vinyl chloride units. tandfonline.com |
| Maximum Decomposition Rate (Tmax) | ~300 - 450 | Peak rate of HCl elimination and subsequent degradation of the polymer backbone. ecust.edu.cndergipark.org.trresearchgate.net |
| Final Residue (Char) | >500 | Formation of a stable carbonaceous residue, the amount of which can be influenced by the acrylonitrile content. ecust.edu.cn |
Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity
Differential Scanning Calorimetry (DSC) is utilized to examine the thermal transitions of chloroethene-prop-2-enenitrile copolymers, most notably the glass transition temperature (Tg). ecust.edu.cngoogle.com The Tg represents the point at which the material changes from a rigid, glassy state to a more pliable, rubbery one and is a critical parameter for determining its application range.
The Tg of the copolymer is strongly dependent on the comonomer ratio. Poly(vinyl chloride) (PVC) typically has a Tg around 80-85°C, while polyacrylonitrile (B21495) (PAN) has a higher Tg, often near 100-105°C. sigmaaldrich.com For the copolymer, the Tg generally falls between these values. google.comtandfonline.com The observation of a single Tg in DSC thermograms is indicative of a miscible blend, suggesting that the two monomer units are randomly and homogeneously distributed along the polymer chain. tandfonline.comresearchgate.net
DSC can also reveal information about the material's crystallinity. While PVC itself has low crystallinity, the incorporation of acrylonitrile units tends to further disrupt chain packing, leading to a largely amorphous copolymer. ecust.edu.cn This is often confirmed by the absence of a significant melting peak (Tm) in the DSC curve. ecust.edu.cn However, in some cases, a small endothermic peak at lower temperatures has been attributed to the destruction of crystals formed by acrylonitrile segments, a feature that can be suppressed by the addition of nanofillers like silica. ecust.edu.cn
Table 2: Illustrative DSC Data for Chloroethene-Prop-2-enenitrile Copolymers Note: This table demonstrates the general trend of Tg with composition. Specific values depend on monomer ratio, molecular weight, and measurement conditions.
| Prop-2-enenitrile Content (mol %) | Glass Transition Temperature (Tg) (°C) | Crystallinity |
| 0 (Pure PVC) | ~82 tandfonline.com | Low |
| 10 | ~85-90 | Amorphous ecust.edu.cn |
| 24 | ~90-95 | Amorphous researchgate.net |
| 30 | ~95-100 | Amorphous ecust.edu.cn |
Elemental Analysis for Copolymer Composition
Elemental analysis is a direct and accurate method for determining the precise composition of chloroethene-prop-2-enenitrile copolymers. ecust.edu.cnredalyc.org By measuring the weight percentages of carbon, hydrogen, nitrogen, and chlorine, the molar ratio of the constituent monomers in the final polymer can be reliably calculated. ecust.edu.cnredalyc.org
The nitrogen content is directly proportional to the amount of prop-2-enenitrile incorporated, while the chlorine content corresponds to the chloroethene units. ecust.edu.cnredalyc.org For example, in one study, a copolymer with 7.66% nitrogen and 40.32% chlorine by weight was determined to contain 69.3 mol% vinyl chloride and 30.7 mol% acrylonitrile. ecust.edu.cn This technique is crucial for verifying the results of the polymerization process and for establishing a clear correlation between the monomer feed ratio, the final copolymer composition, and the resulting material properties. ecust.edu.cnresearchgate.net
Microscopy for Morphological Characterization (e.g., Transmission Electron Microscopy (TEM) for nanocomposite dispersion)
Microscopy techniques are vital for characterizing the morphology of chloroethene-prop-2-enenitrile copolymers, especially in more complex systems like nanocomposites. Transmission Electron Microscopy (TEM) is particularly effective for visualizing the dispersion and distribution of nanoscale fillers within the copolymer matrix at high resolution. ecust.edu.cninoe.ro
When nanofillers such as silica or clay are introduced to create nanocomposites, TEM provides direct visual evidence of their dispersion state. ecust.edu.cninoe.ro For instance, TEM images can reveal whether nanoparticles are well-dispersed individually or exist as agglomerates. ecust.edu.cn In a study of a nanocomposite made of a chloroethene-prop-2-enenitrile copolymer and silica, TEM observations confirmed that surface treatment of the silica particles led to a better dispersion within the polymer matrix. ecust.edu.cn Similarly, in nanocomposites containing layered clays, TEM can distinguish between intercalated structures (where polymer chains penetrate the clay galleries) and exfoliated structures (where individual clay layers are separated and dispersed throughout the matrix). inoe.rocambridge.org Achieving an exfoliated or well-dispersed morphology is often key to significantly enhancing the mechanical and thermal properties of the final material. ecust.edu.cnippi.ac.ir
Theoretical and Computational Chemistry Approaches
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations offer a molecular-level understanding of polymerization reactions, providing details on the structures and energies of transient species that are often inaccessible experimentally. sci-hub.se These computational approaches are crucial for elucidating reaction mechanisms and calculating kinetic parameters. sci-hub.selongdom.org
Density Functional Theory (DFT) has been effectively used to study the free-radical copolymerization of vinyl chloride and acrylonitrile (B1666552). mdpi.com DFT calculations can provide accurate geometries and frequencies for molecules and are particularly useful for investigating the structures of radical intermediates and the transition states of their reactions. sci-hub.se While lower levels of theory like B3-LYP/6-31G(d) can be sufficient for geometry optimizations, higher levels are necessary for accurate energy barrier and reaction enthalpy calculations. scispace.com
Studies have shown that DFT can be used to model the addition of a radical to the double bonds of the monomers, which is the fundamental step in polymerization. polimi.it For the copolymerization of maleic anhydride (B1165640) (a similar acceptor monomer to acrylonitrile) with olefins, DFT calculations have successfully predicted the preference for an alternating reaction mode. mdpi.com The choice of the density functional has been found to be more critical than the basis set size for achieving accurate results in polymerization reaction calculations. sci-hub.se
Ab initio molecular orbital theory allows for the prediction of reaction kinetics and thermodynamics from first principles. scispace.com This methodology has been successfully applied to calculate the propagation rate coefficients for the free-radical polymerization of both acrylonitrile and vinyl chloride. anu.edu.au High-level ab initio calculations have yielded propagation rate coefficients for these monomers that are within a factor of 2 of experimental values. scispace.comanu.edu.au
Researchers have found that for these systems, the rate coefficients converge to their long-chain limit even at the dimer radical stage, simplifying the computational models needed. scispace.com The inclusion of a solvent model, such as the Conductor-like Screening Model (COSMO), in conjunction with high-level ab initio calculations, has been shown to provide good agreement with experimental values for acrylonitrile and vinyl chloride, even when using relatively small molecular models. mdpi.com
Table 1: Comparison of Theoretical and Experimental Propagation Rate Coefficients
| Monomer | Theoretical Method | Calculated k_p (L mol⁻¹ s⁻¹) | Experimental k_p (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Acrylonitrile | Ab initio with COSMO | ~2 x experimental value | Varies with conditions | anu.edu.au |
| Vinyl Chloride | Ab initio with COSMO | ~2 x experimental value | Varies with conditions | anu.edu.au |
Density Functional Theory (DFT) Studies of Radical Intermediates and Transition States
Molecular Modeling of Polymer Structure and Dynamics
Molecular modeling provides a bridge between the quantum mechanical details of monomer reactions and the macroscopic properties of the resulting polymer. It allows for the simulation of polymer chains and the prediction of their structural features.
Molecular dynamics (MD) simulations can be employed to model the conformations of polymer chains in solution. osti.gov By representing the polymer as an oligomer, MD simulations can generate a variety of chain conformations. osti.gov These simulations reveal how interactions, such as hydrogen bonding in the case of nanocomposites, can alter polymer chain conformation and subsequently affect properties like viscosity. ecust.edu.cn For instance, in blends of butadiene-acrylonitrile copolymer and poly(vinyl chloride), the homogenization process involves the breakdown of larger structures into smaller domains, a process that can be visualized through advanced modeling and microscopy. acs.org The conformation of polymer chains is a critical factor influencing the material's dielectric properties, with more ordered structures often leading to improved performance. mdpi.com
Computational methods can predict microstructural features, such as monomer sequence distribution and the presence of defect structures. sci-hub.semdpi.com For example, ab initio calculations have been used to correctly predict the relative amounts of head-to-head linkages, a type of structural defect, in polymers. mdpi.com The study of copolymer microstructure is essential for understanding and predicting the material's properties. ijacskros.com In impact-modified PVC, the addition of copolymers like acrylonitrile-butadiene-styrene (ABS) can influence the degradation pathways, affecting the formation of polyenes and crosslinks during photo-aging. researchgate.net The detailed analysis of copolymer composition, often aided by spectroscopic methods and linked to computational models, is crucial for designing polymers with specific functionalities. ijacskros.com
Simulation of Polymer Chain Conformations and Interactions
Kinetic Modeling and Reactor Simulation
Kinetic modeling and reactor simulation combine the fundamental parameters derived from quantum chemistry and molecular modeling to predict the behavior of polymerization on an industrial scale. sci-hub.se This integrated approach is vital for process optimization and control. researchgate.netaiche.org
Mathematical models have been developed for the emulsion copolymerization of acrylonitrile and vinyl chloride in semibatch reactors. researchgate.netaiche.org These dynamic models can predict key process variables such as monomer conversion, copolymer composition, and polymerization rate. researchgate.netaiche.org They account for complex phenomena including free-radical kinetics, nucleation mechanisms, and mass transfer limitations between phases. researchgate.netaiche.org
For suspension polymerization of vinyl chloride, models incorporating population balances and Monte Carlo methods have been used to simulate droplet interactions, breakage, and coalescence, providing insights into how these microscopic events influence the final polymer properties. bme.hu These comprehensive models can simulate the dynamic behavior of industrial reactors, predicting not only conversion and molecular weight but also reactor temperature and pressure profiles. acs.org Such simulations are invaluable for ensuring safe and efficient reactor operation, including the prevention of thermal runaway. researchgate.net
Development of Comprehensive Kinetic Models for Copolymerization Processes
The copolymerization of chloroethene (more commonly known as vinyl chloride monomer or VCM) and prop-2-enenitrile (acrylonitrile or AN) is of significant industrial interest, particularly for producing materials like flame-retardant modacrylic fibers. researchgate.netaiche.org To control and optimize the production of these copolymers, comprehensive kinetic models are developed.
These models incorporate several complex phenomena:
Initiation: Free radicals are generated in the aqueous phase, often through redox initiation. researchgate.net
Nucleation: The formation of polymer particles is modeled considering both micellar and homogeneous nucleation mechanisms. researchgate.net
Radical Capture: The model includes the capture of radicals by micelles and polymer particles. researchgate.net
Mass Transfer: Given the different solubilities of the monomers (AN is much more soluble in water than VCM), the model must account for mass transfer limitations between the aqueous phase and the growing polymer particles. researchgate.netaiche.org
The development of these models often relies on estimating key parameters, such as partition and mass transfer coefficients, which are then validated against experimental data from laboratory-scale reactors. aiche.org The goal is to create a model with strong predictive capabilities that can be used for process optimization and control. aiche.orgacs.org
Table 1: Components of a Dynamic Model for Acrylonitrile-Vinyl Chloride Emulsion Copolymerization
| Model Component | Description |
| Kinetics | Governed by free-radical polymerization mechanisms. |
| Phases | Describes component concentrations in aqueous, particle, and monomer droplet phases. |
| Initiation | Models redox initiation of free radicals in the water phase. |
| Nucleation | Considers both micellar and homogeneous nucleation for particle generation. |
| Mass Transfer | Accounts for the transfer of monomers from the aqueous phase to the particle phase. |
| Thermodynamics | Assumes thermodynamic equilibrium exists between VCM droplets and polymer particles. |
This table summarizes the fundamental aspects included in dynamic models for the copolymerization of chloroethene and prop-2-enenitrile, based on findings from literature. researchgate.netaiche.org
Predictive Simulations of Reactor Performance and Process Optimization
A primary application of comprehensive kinetic models is the simulation of reactor performance to optimize the polymerization process. aiche.orgacs.org For the semi-batch copolymerization of AN and VCM, dynamic optimization is often performed with specific targets, such as maximizing the conversion of one monomer while maintaining a desired ratio of the two monomers in the final copolymer. aiche.org
In a typical semi-batch process, the reactor is initially charged with all the VCM and a portion of the AN, with the remaining AN being fed continuously over the course of the reaction. aiche.org By simulating different AN feeding strategies, an optimal policy can be determined. aiche.org For instance, one optimization study aimed to maximize AN conversion while keeping the AN-to-VCM ratio in the polymer close to one. aiche.org The implementation of this optimized feeding strategy on an experimental system led to significant improvements, achieving an AN conversion of over 90% and a VCM conversion of approximately 60%. aiche.org These results met the desired operational targets and produced a copolymer fiber with the required product specifications. aiche.org
The validated dynamic models are thus suited for real-time optimization and control, providing a powerful tool for improving industrial reactor efficiency and product quality. researchgate.netaiche.org
Table 2: Example of Process Optimization Results for AN-VCM Copolymerization
| Parameter | Objective | Achieved Result |
| Acrylonitrile (AN) Conversion | Maximize Conversion | > 90% |
| Vinyl Chloride (VCM) Conversion | - | ~ 60% |
| AN:VCM Ratio in Polymer | Close to 1 | Met Target |
| Product Quality | Meet desired specifications (e.g., Limiting Oxygen Index) | Achieved |
This table illustrates the outcomes of applying a predictive simulation model to optimize the semi-batch copolymerization process, as reported in scientific studies. aiche.org
Solvent Effects in Computational Polymerization Studies
Solvent choice can significantly influence polymerization kinetics, and computational studies are employed to understand these effects. sci-hub.se For the free-radical polymerization of acrylonitrile and vinyl chloride, continuum solvation models like the Conductor-like Screening Model (COSMO) have been effectively used. sci-hub.semdpi.com
Computational studies have applied ab initio calculations combined with the COSMO model to investigate the propagation rate coefficients for both acrylonitrile and vinyl chloride polymerization. sci-hub.semdpi.com These studies found good agreement between the calculated values and experimental data, even when using relatively small molecular models. mdpi.com This suggests that for this specific system, continuum models can provide accurate predictions. mdpi.com
Interestingly, research comparing different solvation models found that COSMO predicted only insignificant effects of the solvent on the propagation reactions of acrylonitrile and vinyl chloride. wpmucdn.com This contrasts with other monomer systems, where the choice of solvation model can lead to errors of several orders of magnitude, and where more complex explicit solvent models might be necessary to capture effects like hydrogen bonding. sci-hub.semdpi.com The success of the simpler continuum model for the chloroethene and prop-2-enenitrile system indicates that strong, specific solvent-reactant interactions like hydrogen bonding are less dominant compared to other polymerization systems. sci-hub.se
Table 3: Comparison of Solvation Models in Computational Studies of Chloroethene and Prop-2-enenitrile Polymerization
| Computational Model | Application | Finding | Reference |
| COSMO (Conductor-like Screening Model) | Study of solvent effects on propagation rate coefficients in AN and VC free-radical polymerization. | Achieved good agreement with experimental data; predicted insignificant solvent effects on propagation. | sci-hub.semdpi.comwpmucdn.com |
| PCM (Polarizable Continuum Model) | Comparison with COSMO for predicting solvent effects on kinetic parameters. | Found to be a potentially more appropriate model for other systems like acrylates, but COSMO was effective for AN and VC. | sci-hub.sewpmucdn.com |
This table summarizes the application and findings of different computational solvation models used to study the polymerization of chloroethene (VC) and prop-2-enenitrile (AN). sci-hub.semdpi.comwpmucdn.com
Polymer Architecture, Microstructure, and Advanced Material Performance
Impact of Monomer Sequence Distribution on Copolymer Properties
The sequence distribution of vinyl chloride (VC) and acrylonitrile (B1666552) (AN) monomer units along the polymer chain is a fundamental parameter that significantly influences the copolymer's properties. In conventional free-radical polymerization, the arrangement of monomers is typically statistical or random, governed by the reactivity ratios of the comonomers. xometry.comnii.ac.jp This random distribution prevents the long-range order necessary for crystallization, often resulting in amorphous materials. free.fr
However, the specific sequence can impact properties like thermal stability and char formation, which are crucial for flame retardancy. For instance, the presence of AN units adjacent to VC units can influence the dehydrochlorination process during thermal degradation, a key step in the flame retardant mechanism of halogenated polymers. researchgate.netmdpi.com Advanced polymerization techniques, such as controlled radical polymerization, offer the potential to create copolymers with more defined monomer sequences, such as block or gradient structures. umich.edu These controlled sequences can lead to unique solid-state morphologies and properties that are not achievable with random copolymers. umich.edursc.org For example, block copolymers can self-assemble into nanoscale domains, creating materials with a hierarchical structure and tailored properties. uc.edu
The monomer sequence also plays a critical role in the interaction between the copolymer and other components in a composite material. The distribution of polar nitrile groups from the AN units and the chlorine atoms from the VC units affects the interfacial interactions with fillers and reinforcing agents. aip.org
Table 1: Influence of Monomer Sequence on Copolymer Characteristics
| Monomer Sequence Type | Typical Characteristics | Impact on Properties |
|---|---|---|
| Random | Statistical distribution of VC and AN units. xometry.com | Generally amorphous, properties are an average of the constituent homopolymers. free.fr |
| Alternating | VC and AN units alternate regularly along the chain. | Can lead to unique properties not seen in random copolymers or homopolymers. |
| Block | Long sequences of VC units followed by long sequences of AN units. umich.edu | Can undergo microphase separation, leading to ordered nanostructures and tailored mechanical and thermal properties. umich.eduuc.edu |
| Gradient | Composition gradually changes along the polymer chain. umich.edu | Exhibits properties intermediate between random and block copolymers, with potential for unique interfacial characteristics. umich.edu |
Influence of Chain Branching and Crosslinking on Macroscopic Behavior
Chain branching and crosslinking introduce significant changes to the three-dimensional network of the chloroethene/prop-2-enenitrile copolymer, profoundly affecting its macroscopic behavior. Branching, which can occur during polymerization, alters the packing efficiency of polymer chains, generally leading to lower density and crystallinity. tsijournals.com
Crosslinking, the formation of covalent bonds between polymer chains, transforms the material from a thermoplastic to a thermoset, resulting in a more rigid structure with enhanced thermal stability and mechanical strength. pwr.edu.plresearchgate.net The introduction of crosslinks restricts the mobility of polymer chains, which can decrease the degree of crystallinity. researchgate.net This reduction in crystallinity, however, is often outweighed by the formation of a robust chemical network. researchgate.net
The degree of crosslinking is a critical parameter. Initially, a small amount of crosslinking can disrupt the existing physical network (like hydrogen bonds), potentially leading to a decrease in some mechanical properties. However, as the crosslinking density increases, the formation of a chemical network dominates, leading to a significant improvement in properties like tensile strength and modulus. researchgate.net In the context of flame retardancy, crosslinking promoted by additives during combustion can lead to the formation of a stable char layer, which acts as a barrier to heat and mass transfer, thus inhibiting further burning. mdpi.com
Table 2: Effect of Crosslinking on VC/AN Copolymer Properties
| Property | Effect of Increasing Crosslink Density | Underlying Mechanism |
|---|---|---|
| Tensile Strength | Generally increases after an initial potential decrease. researchgate.net | Formation of a strong covalent network restricts chain slippage. pwr.edu.pl |
| Elastic Modulus | Generally increases. researchgate.net | Increased rigidity of the polymer network. |
| Solubility | Decreases significantly. researchgate.net | Insoluble network structure is formed. |
| Thermal Stability | Increases. researchgate.net | Higher energy required to break down the crosslinked network. |
| Crystallinity | Often decreases. researchgate.net | Crosslinks disrupt the regular packing of polymer chains. researchgate.net |
Relationship between Polymer Morphology and Material Performance
The morphology of a chloroethene/prop-2-enenitrile copolymer, which describes the arrangement and ordering of polymer chains in the solid state, is a key determinant of its performance. usm.edu For semi-crystalline copolymers, the degree of crystallinity, size, and perfection of the crystalline domains significantly impact mechanical properties. Crystalline regions act as physical crosslinks, reinforcing the amorphous matrix and enhancing stiffness and tensile strength. free.fr
In amorphous copolymers, the local arrangement of polymer chains and the presence of any nanoscale heterogeneity influence properties. The morphology can be manipulated by processing conditions, such as solvent casting or melt processing, and by the addition of other components to form blends or composites. researchgate.netmdpi.com
Structure-Performance Correlations in Specific Applications
The incorporation of nanofillers, such as silica (B1680970) or nanoclay, into a chloroethene/prop-2-enenitrile copolymer matrix can lead to significant improvements in material performance, provided there are favorable interfacial interactions. ecust.edu.cn The performance of these nanocomposites is highly dependent on the dispersion of the nanoparticles and the strength of the interaction at the polymer-filler interface. arxiv.org
Copolymers containing vinylidene chloride, a monomer structurally similar to vinyl chloride, are well-known for their excellent barrier properties against gases and moisture. free.frslideshare.net While chloroethene/prop-2-enenitrile copolymers are not as widely used for high-barrier applications as vinylidene chloride copolymers, the principles of barrier property development are relevant.
The barrier performance of a polymer film is primarily determined by the free volume within the polymer matrix and the cohesive energy density of the polymer. researchgate.net A more crystalline and densely packed morphology reduces the free volume, making it more difficult for small molecules to permeate. tappi.org The polarity of the nitrile groups in the AN units can contribute to a higher cohesive energy density, which can reduce the solubility of non-polar permeants in the polymer.
In the context of films and coatings, achieving a continuous, defect-free film is essential for good barrier properties. The addition of acrylonitrile to vinyl chloride can influence the film-forming properties of the resulting latex. google.com For enhanced barrier performance, these copolymers can be used in multilayer structures or as part of a nanocomposite formulation where impermeable nanofillers create a more tortuous path for permeating molecules. epo.org
Chloroethene/prop-2-enenitrile copolymers are inherently flame retardant due to the presence of chlorine from the VC units. ecust.edu.cn The primary flame retardancy mechanism involves the release of hydrogen chloride (HCl) gas upon heating, which can dilute flammable gases in the gas phase and also act as a radical trap, interrupting the combustion cycle. mdpi.comnih.gov
The acrylonitrile component also plays a crucial role. During thermal decomposition, the nitrile groups can undergo cyclization reactions to form a stable, nitrogen-containing char. researchgate.net This char acts as a physical barrier, insulating the underlying material from heat and limiting the release of flammable volatiles. nih.gov
The design of flame-retardant materials based on VC/AN copolymers often involves the use of synergistic additives. For example, antimony trioxide (ATO) is a common synergist that reacts with the released HCl to form antimony trichloride (B1173362) (SbCl₃), a volatile species that is a highly effective flame inhibitor in the gas phase. mdpi.com Other flame retardants, such as zinc hydroxystannate (ZHS), can promote char formation in the condensed phase. mdpi.com The combination of gas-phase and condensed-phase flame retardant mechanisms can lead to a highly effective system. mdpi.com
Advanced Membrane Systems for Separation Technologies
Copolymers of chloroethene (vinyl chloride, VC) and prop-2-enenitrile (acrylonitrile, AN), often designated as poly(vinyl chloride-co-acrylonitrile) (PVC-co-PAN), are gaining attention in the development of advanced membrane systems for various separation technologies. The combination of PVC's excellent film-forming properties, mechanical strength, and chemical resistance with PAN's hydrophilicity and thermal stability allows for the creation of membranes with tailored properties for specific applications. researchgate.netresearchgate.net
Blending PVC with PAN is a key strategy to enhance the performance of separation membranes. While PVC itself is hydrophobic, which can lead to fouling, the incorporation of PAN increases the hydrophilicity of the membrane surface. researchgate.netresearchgate.net This improved hydrophilicity is crucial for water purification processes as it mitigates the adsorption of foulants like proteins and organic matter, leading to better flux recovery and longer membrane lifespan. researchgate.net Research has shown that a blending ratio of 70/30 (PVC/PAN) can be optimal for fabricating nanofiber membranes for water purification, achieving a good balance of properties. researchgate.net
The phase inversion method is commonly employed to produce porous flat sheet membranes from PVC/PAN blends. researchgate.net The compatibility between PVC and PAN in a solvent system, such as dimethylformamide (DMF), plays a critical role in determining the final membrane structure and performance. nih.gov While studies have indicated that PVC and PAN can be immiscible at a wide range of temperatures, their blending, even as partially compatible polymers, allows for the formation of membranes with desirable pore sizes and distributions. researchgate.netnih.gov
These copolymer membranes have shown promise in ultrafiltration applications. For instance, PVC/PAN blend membranes have been evaluated for their ability to separate biomolecules like bovine serum albumin (BSA) and humic acid from water. researchgate.net The addition of PAN to the PVC matrix can be further enhanced by incorporating nanoparticles, such as titanium dioxide (TiO2), to create composite membranes with even higher ionic conductivity and improved separation efficiency. researchgate.net
Furthermore, modifications to the copolymer structure, such as sulfonation, have been explored to develop proton exchange membranes (PEMs) for applications like direct methanol (B129727) fuel cells (DMFCs). repec.orgmdpi.com These sulfonated PVC/PAN-based composite membranes have demonstrated lower methanol permeability compared to benchmark materials like Nafion, which is a significant advantage in preventing fuel crossover and improving fuel cell efficiency. repec.orgmdpi.com The ion exchange capacity (IEC) of these membranes, a key parameter for their performance, can be tuned by adjusting the comonomer ratios. repec.orgmdpi.com
Interactive Table: Performance of Chloroethene/Prop-2-enenitrile Blend Membranes
| Membrane Composition | Separation Application | Key Performance Metric | Value |
| PVC/PAN (70/30) | Water Purification | Optimal Flux Recovery Ratio | Not specified |
| Sulfonated P(AN-co-GMA)/PVC Composite | Direct Methanol Fuel Cell | Methanol Permeability | 8.7 x 10⁻⁷ cm²/s |
| Sulfonated P(AN-co-GMA)/PVC Composite | Direct Methanol Fuel Cell | Ion Exchange Capacity (IEC) | 0.18 - 0.48 meq/g |
| PVC/PAN/LiClO4/EC with TiO2 | Polymer Electrolyte | Ionic Conductivity | 4.46 x 10⁻³ S cm⁻¹ |
Precursors for Advanced Materials (e.g., in electronics or structural composites)
Copolymers of chloroethene and prop-2-enenitrile serve as versatile precursors for the synthesis of a range of advanced materials, finding applications in electronics and structural composites. The unique properties derived from the combination of the vinyl chloride and acrylonitrile monomers make these copolymers suitable for creating materials with enhanced thermal stability, mechanical strength, and specific functionalities.
In Electronics:
Poly(vinylidene chloride-co-acrylonitrile) (P(VDC-co-AN)), a related copolymer, is noted for its outstanding barrier properties and transparency, making it desirable for use in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors. mdpi.com The incorporation of such copolymers can enhance the durability and lifespan of these devices. mdpi.com Blends of PVC with acrylonitrile-containing copolymers, such as acrylonitrile butadiene styrene (B11656) (ABS), are also investigated for their dielectric properties. tandfonline.com These blends can exhibit distinct relaxation peaks, indicating their potential for use in applications requiring specific dielectric responses. tandfonline.com Furthermore, composite polymer electrolytes have been developed using a PVC/PAN blend, demonstrating significant ionic conductivity, which is a critical property for battery and sensor applications. researchgate.net The addition of inorganic fillers like TiO2 to the PVC-PAN matrix can further enhance this conductivity by orders of magnitude. researchgate.net
In Structural Composites:
The primary application of chloroethene and prop-2-enenitrile copolymers as precursors for structural materials lies in the production of carbon fibers. Polyacrylonitrile (B21495) (PAN) is a well-established and the most common precursor for high-quality carbon fibers due to its high carbon yield and the formation of a stable, infusible ladder-like structure upon heating. researchgate.netwikipedia.org While homopolymer PAN is typically used, copolymers containing vinyl chloride can be utilized to modify the properties of the resulting carbon fibers. The vinyl chloride component can influence the thermal stabilization process, which is a critical step in carbon fiber production.
The process of converting the copolymer precursor into carbon fibers involves two main stages:
Stabilization: The precursor fibers are heated in air at temperatures around 200-300°C. This step converts the linear polymer chains into a thermally stable ladder-like structure.
Carbonization: The stabilized fibers are then heated to much higher temperatures (typically above 1000°C) in an inert atmosphere. This process removes most of the non-carbon elements, resulting in a fiber with high carbon content and the characteristic graphitic structure that imparts high strength and stiffness. wikipedia.org
The properties of the final carbon fiber are highly dependent on the characteristics of the precursor copolymer and the processing conditions during stabilization and carbonization.
Interactive Table: Properties of Advanced Materials Derived from Chloroethene/Prop-2-enenitrile Copolymers
| Precursor Material | Derived Advanced Material | Application Area | Key Property |
| Poly(vinylidene chloride-co-acrylonitrile) | Thin Films | Optoelectronics | High barrier properties, transparency |
| PVC/PAN/LiClO4/EC with TiO2 | Composite Polymer Electrolyte | Electronics (Batteries) | High Ionic Conductivity |
| Polyacrylonitrile (PAN) copolymer | Carbon Fibers | Structural Composites | High tensile strength and modulus |
Chemical Modification and Post Polymerization Reactions
Surface Functionalization Strategies
Modifying the surface of P(VC-co-AN) is a key strategy for altering its interaction with other materials and environments without changing its bulk properties. Techniques such as chemical derivatization and grafting are employed to create surfaces with specific characteristics like improved wettability, biocompatibility, or adhesion. researchgate.net
Chemical derivatization involves the reaction of specific functional groups on the polymer surface. For P(VC-co-AN), the nitrile groups (C≡N) from the acrylonitrile (B1666552) units are a primary target for such modifications.
One notable example is the conversion of surface nitrile groups into amidine groups. scholaris.canih.gov This two-step process, analogous to the Pinner reaction, has been shown to improve the platelet compatibility of the material. scholaris.ca X-ray photoelectron spectroscopy (XPS) analysis confirms the modification by detecting a higher nitrogen content on the amidine-surface modified (ASM) samples compared to unmodified controls. scholaris.canih.gov Further evidence comes from derivatization with pentafluorobenzaldehyde, which reacts with the newly formed amidine groups. scholaris.ca Despite a reported low yield of approximately 8-17% conversion of surface nitrile groups, this modification led to a significant (~40%) reduction in platelet adhesion. scholaris.canih.gov
Another approach involves the hydrolysis of the nitrile groups. Treatment of a PVC/PAN blend membrane with a sodium hydroxide (B78521) (NaOH) solution converts nitrile groups to carboxylic acid or amide groups, increasing the surface's hydrophilicity. researchgate.net This increased hydrophilicity can lead to higher water flux in membrane applications. researchgate.netacs.org
Plasma treatments are also used to introduce a variety of functional groups onto polymer surfaces. researchgate.netresearchgate.net For instance, plasma-assisted amination can introduce primary amine groups, which can be quantified using chemical derivatization techniques with reagents like 4-trifluoromethyl benzaldehyde. researchgate.net
Table 1: Examples of Chemical Derivatization on P(VC-co-AN) Surfaces
| Modification Reaction | Reagents | Functional Group Change | Resulting Property |
|---|
Grafting involves attaching polymer chains (the graft) onto the main polymer backbone, creating a hybrid material with combined or enhanced properties. emu.edu.tr For P(VC-co-AN), grafting can be initiated from either the PVC or PAN segments. Common methods include "grafting from," "grafting to," and "grafting through." nih.gov
"Grafting from" P(VC-co-AN):
This technique utilizes reactive sites on the copolymer backbone to initiate the polymerization of a second monomer. The labile chlorine atoms on the PVC segments, particularly tertiary and allylic chlorides, are effective initiation sites for techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org Monomers such as methyl methacrylate (B99206), styrene (B11656), and glycidyl (B131873) methacrylate have been successfully grafted from PVC backbones using ATRP, allowing for the creation of materials for applications ranging from covalent plasticizers to specialized membranes. rsc.org
Cationic grafting is another method where a Lewis acid abstracts a chloride anion from the PVC segment, creating a carbocation on the backbone that can initiate the polymerization of cationically polymerizable monomers like isobutylene. wm.edugoogle.com To enhance the number of initiation sites, a controlled pre-dehydrochlorination of the PVC can be performed to create more reactive allylic chloride sites. wm.edu
"Grafting to" P(VC-co-AN):
This method involves attaching pre-synthesized polymer chains with reactive end-groups to the copolymer backbone. nih.gov For example, anionic grafting can occur via nucleophilic substitution, where a polymeric anion attacks and displaces chlorine atoms on the PVC segments. wm.edu This requires strongly nucleophilic reagents with low basicity to prevent dehydrochlorination side reactions. wm.edu
Table 2: Grafting Techniques for P(VC-co-AN) and Related Polymers
| Grafting Method | Initiation Site | Monomers/Polymers Grafted | Resulting Structure/Property |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) rsc.org | C-Cl bond (PVC segment) | Methyl methacrylate, Styrene, Acrylonitrile | Graft copolymers with controlled side-chain length |
| Cationic Grafting wm.edugoogle.com | C-Cl bond (PVC segment) with Lewis Acid | Isobutylene, Butadiene | Flexible materials, improved impact resistance |
| Anionic Grafting wm.edu | C-Cl bond (PVC segment) | Polymeric anions | Hybrid materials with diverse functionalities |
| Radiation-Induced Grafting google.comgoogle.com | Backbone C-H, C-Cl | Acrylonitrile, Styrene | Modified separation membranes, impact-resistant copolymers |
Chemical Derivatization for Tailored Surface Properties
Oxidation and Reduction Reactions for Property Modulation
Oxidation and reduction reactions can modify the chemical structure and, consequently, the physical properties of P(VC-co-AN).
Oxidation: The use of oxidizing agents can introduce oxygen-containing functional groups like hydroxyl (-OH), carbonyl (C=O), or carboxyl (-COOH) onto the polymer backbone. For instance, controlled oxidation can enhance a material's hydrophilicity and adhesive properties. researchgate.net The presence of oxygen during thermal degradation of PVC can also lead to the formation of carbonyl groups, which can influence subsequent reactions. sid.ir
Reduction: The nitrile groups of the acrylonitrile units can be reduced to primary amines (-CH₂-NH₂). A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.net This reaction introduces reactive amine groups onto the polymer, which can be used for further functionalization or to alter the polymer's charge and solubility characteristics.
Substitution Reactions for Targeted Functional Group Introduction
The chlorine atom on the vinyl chloride unit is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. rsc.org This is a powerful method for tailoring the copolymer's properties.
Common nucleophiles used for modifying PVC and its copolymers include:
Nitrogen Nucleophiles: Amines (primary, secondary), azides, and salts of heteroaromatic N-H acids can replace the chlorine atom. rsc.orgresearchgate.net For example, reaction with ethylenediamine (B42938) can be used for amination and crosslinking, though it competes with elimination reactions. researchgate.net
Sulfur Nucleophiles: Thiolates, thiourea, and sodium trisulfide are effective for introducing sulfur-containing moieties. rsc.orgrsc.org These modifications have been used to create materials with improved biocompatibility or to crosslink the polymer chains. rsc.orgrsc.org
Oxygen Nucleophiles: While reactions with O-nucleophiles are common, they are often accompanied by the competing elimination reaction (dehydrochlorination). rsc.org
The efficiency of these substitution reactions can be influenced by factors such as the solvent, temperature, and the use of phase-transfer catalysts to facilitate the reaction between the polymer and the nucleophile. rsc.orgmdpi.com
Dehydrochlorination Pathways and Implications for Polymer Reactivity
Dehydrochlorination, the elimination of hydrogen chloride (HCl) from the PVC segments, is a primary thermal degradation pathway for P(VC-co-AN). sid.irgoogle.com This reaction is often initiated at defect sites, such as tertiary or allylic chlorides, and proceeds via a "zipper-like" mechanism, creating sequences of conjugated double bonds (polyenes). sid.irbilkent.edu.tr
The formation of these polyene structures has significant implications for the polymer's reactivity:
Increased Reactivity: The allylic chlorides formed during dehydrochlorination are more reactive towards substitution and further elimination than the original secondary chlorides, accelerating the degradation process. wm.edu
New Reaction Sites: The conjugated double bonds created are themselves reactive sites. They can undergo reactions such as Diels-Alder cycloadditions or act as sites for crosslinking, which alters the mechanical properties and solubility of the polymer. researchgate.net
Catalytic Effect: The released HCl can autocatalyze further dehydrochlorination, creating a feedback loop that accelerates degradation. sid.ir
Environmental Fate and Degradation Studies of Poly Chloroethene Co Prop 2 Enenitrile
Mechanisms of Polymer Degradation
The degradation of poly(chloroethene-co-prop-2-enenitrile) is a complex process involving multiple pathways, often acting synergistically. The primary mechanisms include thermal, photochemical, chemical, and mechanical degradation, each contributing to the alteration of the polymer's structure and integrity.
The thermal decomposition of poly(chloroethene-co-prop-2-enenitrile) is characterized by a multi-stage process, influenced by the distinct thermal behaviors of both polyvinyl chloride (PVC) and polyacrylonitrile (B21495) (PAN) segments. The process typically begins at temperatures around 200-300°C.
The initial and most significant degradation step is dehydrochlorination, originating from the chloroethene units. tubitak.gov.tr This process, which can be autocatalyzed by the released hydrogen chloride (HCl), leads to the formation of conjugated double bonds (polyene sequences) within the polymer backbone, causing discoloration. tubitak.gov.tr The presence of acrylonitrile (B1666552) can influence this stage; studies on similar copolymers, such as those with poly(acrylonitrile-co-vinylidene chloride), have shown that the presence of the chlorinated monomer can significantly lower the onset temperature of degradation compared to pure PAN. wikipedia.orgsathyabama.ac.in The nitrile groups in the acrylonitrile segments can interact with the PVC phase, potentially retarding the elimination of HCl and shifting the initial degradation to a higher temperature in some blends. yamagata-u.ac.jp
Table 1: Thermal Degradation Characteristics of Related Polymers and Copolymers
| Polymer System | Onset Degradation Temp. (Tonset) | Key Degradation Events | Research Findings | Citations |
| Poly(vinyl chloride) (PVC) | ~250-300°C | Dehydrochlorination, formation of polyenes, chain scission. | The primary process is the elimination of HCl. dergipark.org.tr The rate can be accelerated by the presence of HCl and oxygen. tubitak.gov.tr | tubitak.gov.trdergipark.org.tr |
| Poly(acrylonitrile) (PAN) | ~200-300°C (in air) | Exothermic cyclization of nitrile groups, dehydrogenation, oxidation. | The degradation mechanism is highly dependent on the heating rate and atmosphere. mdpi.com | mdpi.com |
| Poly(acrylonitrile-co-vinylidene chloride) | ~250°C | Lowered degradation temperature compared to pure PAN. | The VDC component initiates degradation, which then affects the PAN backbone. Changed the thermal behavior significantly, decreasing degradation temperature by 40-50°C. | wikipedia.orgsathyabama.ac.in |
| PVC Blends | Variable | Dehydrochlorination shifted to higher temperatures. | The polar nitrile functionality in blend components can interact with and retard HCl elimination from the PVC phase. | yamagata-u.ac.jp |
Exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen and water, initiates photochemical degradation. This process is a primary driver of plastic weathering in the environment. For poly(chloroethene-co-prop-2-enenitrile), UV absorption can lead to the cleavage of chemical bonds, primarily the carbon-chlorine (C-Cl) bond, which is susceptible to photolysis. cusat.ac.in
This initial bond scission creates free radicals, which then propagate a series of oxidative reactions. dergipark.org.tr These reactions result in chain scission, reducing the polymer's molecular weight, and the formation of chromophoric groups like carbonyls and hydroperoxides on the polymer surface. cusat.ac.incurbellplastics.com This photo-oxidation leads to significant changes in the material's physical properties, including embrittlement, surface cracking, and discoloration (yellowing or browning). cusat.ac.in
While PVC is known to be susceptible to UV degradation, its copolymerization with monomers like acrylonitrile can alter its weathering characteristics. Studies on blends of PVC with acrylonitrile styrene (B11656) acrylate (B77674) (ASA) have demonstrated that the ASA component, which contains acrylonitrile, provides improved resistance to UV radiation and weathering compared to unmodified PVC or PVC blended with other polymers like ABS. sigmaaldrich.comresearchgate.net This suggests that the copolymer structure can enhance outdoor durability.
Table 2: Effects of Weathering on PVC and Related Acrylonitrile Blends
| Polymer System | Weathering Conditions | Observed Effects | Research Findings | Citations |
| Poly(vinyl chloride) (PVC) | Natural & Artificial Weathering | Discoloration, embrittlement, release of estrogenic compounds. | Releases compounds into seawater relatively rapidly under natural weathering. | cusat.ac.in |
| PVC/Acrylonitrile Styrene Acrylate (ASA) Blends | Natural Weathering | Improved resistance to UV radiation, minimized color change. | The ASA fraction provides enhanced weathering durability for outdoor applications. | sigmaaldrich.com |
| PVC/ASA/o-MMT Nanocomposites | Artificial Weathering Test | Films could be used for outdoor applications without significant loss of properties. | The addition of organophilic montmorillonite (B579905) (o-MMT) further enhanced stability. | researchgate.net |
| Various Microplastics (including PVC) | Simulated UV-A Irradiation | Surface oxidation, formation of carbonyl groups, leaching of dissolved organic carbon (DOC). | Photo-oxidation alters the surface of microplastics and promotes the release of chemical leachates. | curbellplastics.com |
Polymers with all-carbon backbones, such as poly(chloroethene-co-prop-2-enenitrile), are generally resistant to hydrolysis under typical environmental pH and temperature conditions. dergipark.org.tr The ester and amide bonds found in biodegradable polyesters and polyamides, which are susceptible to hydrolysis, are absent in the main chain of this copolymer. dergipark.org.tr
However, degradation can occur under more aggressive chemical conditions. For instance, significant dechlorination of the PVC segments via hydrolysis can be achieved, but it requires extreme conditions such as high temperatures (e.g., 240°C) and pressures in an aqueous environment. Under these conditions, the chlorine atoms can be stripped from the polymer chain and recovered as HCl in the water.
Chemical degradation can also be induced by specific reagents that can substitute the chlorine atoms on the polymer backbone. Research has shown that it is possible to chemically modify PVC by substituting chlorine atoms with other functional groups, which fundamentally alters the polymer's properties and represents a form of chemical degradation. While these specific reactions are not common in the natural environment, they demonstrate the chemical pathways through which the polymer can be broken down.
Mechanodegradation refers to the degradation of a polymer due to the application of mechanical stress. This can occur during processing (e.g., extrusion, grinding) or in the environment through physical forces like wind abrasion, wave action on shorelines, or freeze-thaw cycles. The mechanical energy applied to the polymer can be sufficient to induce chain scission, breaking the covalent bonds in the polymer backbone. yamagata-u.ac.jpmdpi.com
Chemical and Hydrolytic Degradation
Strategies for Enhanced Environmental Degradabilitymdpi.com
Given the high persistence of poly(chloroethene-co-prop-2-enenitrile), research has focused on strategies to enhance its environmental degradability. These approaches aim to make the polymer more susceptible to natural degradation processes, thereby reducing its long-term environmental impact.
One promising strategy involves the incorporation of biodegradable additives into the copolymer matrix. For instance, blending PVC with natural polymers like starch has been shown to accelerate biodegradation. iitkgp.ac.in The starch component is readily consumed by microorganisms, which can increase the surface area of the plastic and promote the subsequent, albeit slow, degradation of the synthetic polymer portion. iitkgp.ac.in This approach could be adapted for poly(chloroethene-co-prop-2-enenitrile) to improve its breakdown in soil and compost environments.
Another approach focuses on modifying the polymer structure to introduce weak links that are more susceptible to abiotic degradation. Radical ring-opening polymerization (RROP) is a technique that can incorporate ester or other hydrolyzable functional groups into the backbone of vinyl polymers. vinylplus.eu While not a standard method for producing this specific copolymer, such a strategy could theoretically be employed to create versions of poly(chloroethene-co-prop-2-enenitrile) that are more prone to hydrolysis, breaking down into smaller, more biodegradable fragments.
Photodegradation can be enhanced by the inclusion of photosensitizing additives. These additives absorb UV radiation and promote the formation of free radicals, which accelerate the breakdown of the polymer chains. plasticactioncentre.ca While this leads to faster fragmentation, it is important to consider the nature of the resulting smaller particles and their potential environmental impact.
Chemical treatments have also been explored to increase the degradability of PVC-based materials. The use of various nucleophiles can target the chlorine atoms in the polymer, leading to dechlorination at lower temperatures than those required for thermal degradation. nih.gov Such pre-treatments could potentially make the remaining hydrocarbon backbone more accessible to microbial attack.
Recycling and Upcycling Methodologies for Copolymer Waste Streams
The recycling and upcycling of waste streams containing poly(chloroethene-co-prop-2-enenitrile) are critical for reducing their environmental footprint and moving towards a circular economy. Methodologies for recycling PVC-containing plastics can be broadly categorized into mechanical and chemical recycling.
Mechanical Recycling involves the physical processing of plastic waste into new products. For poly(chloroethene-co-prop-2-enenitrile) waste, this would typically involve collecting, sorting, grinding, washing, and re-extruding the material to form pellets that can be used to manufacture new items. researchgate.netencyclopedia.pub A major challenge in the mechanical recycling of this copolymer is its thermal sensitivity. The presence of both vinyl chloride and acrylonitrile units can lead to complex degradation behavior at processing temperatures. acs.org To maintain the quality of the recycled material, it is often necessary to blend it with virgin polymer or use stabilizers. researchgate.net
Chemical Recycling breaks down the polymer into its chemical constituents, which can then be used to create new polymers or other valuable chemicals. For poly(chloroethene-co-prop-2-enenitrile), several chemical recycling methods are relevant:
Pyrolysis: This process involves the thermal decomposition of the plastic in the absence of oxygen. Pyrolysis of PVC-containing waste streams can yield a mixture of oil, gas, and a solid char. A key challenge is the release of hydrogen chloride (HCl) gas from the vinyl chloride units, which is corrosive and can form toxic compounds if not properly managed. researchgate.net The hydrocarbon portion of the pyrolyzed copolymer can be used as a feedstock for the chemical industry. researchgate.net
Solvent-Based Recycling: This method uses solvents to selectively dissolve the target polymer from a mixed plastic waste stream, allowing for its separation from contaminants and other polymers. mdpi.comencyclopedia.pub The dissolved poly(chloroethene-co-prop-2-enenitrile) can then be precipitated and recovered in a purified form, suitable for producing high-quality new products. mdpi.com The choice of solvent is crucial and must be able to dissolve the copolymer without degrading it.
Upcycling: Recent research has focused on innovative upcycling technologies that convert plastic waste into higher-value products. One promising approach for PVC-containing waste is catalytic upcycling. For example, a two-step process has been developed that first uses a Lewis acid catalyst to dechlorinate the PVC at a relatively low temperature (around 200°C), followed by hydrogenolysis to break down the remaining polymer chains into valuable hydrocarbons like lubricants and waxes. Another novel strategy involves the room-temperature co-upcycling of mixed PVC and polyolefin waste using an aluminum chloride-based catalyst to produce liquid iso-alkanes and HCl. bioline.org.br Such methods could potentially be adapted for waste streams containing poly(chloroethene-co-prop-2-enenitrile), transforming them into valuable chemical feedstocks.
Interactive Data Table: Comparison of Recycling and Upcycling Methodologies for Poly(chloroethene-co-prop-2-enenitrile) Waste
| Methodology | Description | Advantages | Disadvantages |
| Mechanical Recycling | Physical reprocessing (grinding, melting, re-extruding) of waste into new products. researchgate.netencyclopedia.pub | Lower energy consumption compared to chemical recycling; established infrastructure for some plastic types. | Degradation of polymer properties with each cycle; requires clean and sorted waste streams; thermal instability of the copolymer can be an issue. acs.orgresearchgate.net |
| Pyrolysis | Thermal decomposition in the absence of oxygen to produce oil, gas, and char. | Can handle mixed and contaminated plastic waste; recovers chemical feedstock. researchgate.net | High energy consumption; release of corrosive and toxic HCl gas; requires complex off-gas treatment. researchgate.net |
| Solvent-Based Recycling | Selective dissolution of the copolymer to separate it from other materials, followed by precipitation to recover a pure polymer. mdpi.com | Produces high-purity recycled polymer, close to virgin quality; can remove additives and contaminants. mdpi.com | Use of large volumes of solvents, which may be hazardous and require recovery; can be energy-intensive. |
| Catalytic Upcycling | Use of catalysts to convert the copolymer into more valuable chemicals (e.g., hydrocarbons, iso-alkanes). | Produces higher-value products than simple recycling; can operate at milder conditions (e.g., room temperature for some processes); can handle mixed plastic waste. bioline.org.br | Technologies are still in development; catalyst cost and lifetime can be a concern; process chemistry can be complex. |
Q & A
Basic Research Questions
Q. How can crystallographic methods determine the molecular structure of chloroethene and prop-2-enenitrile?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. SHELXL refines atomic positions against diffraction data, leveraging high-resolution datasets to resolve bond lengths and angles. For chloroethene, validate gas-phase structures with ab initio calculations to address potential discrepancies in crystallographic vs. experimental geometries .
Q. What experimental protocols ensure safe handling of chloroethene and prop-2-enenitrile in peroxide-forming reactions?
- Methodological Answer : Store under inert gas (N₂/Ar) with stabilizers (e.g., hydroquinone) to inhibit peroxide formation. Test for peroxides monthly using iodide-starch test strips. Avoid glass containers with ground glass joints, which can trap peroxides. Use explosion-proof refrigerators for long-term storage .
Q. How is poly(chloroethene) synthesized, and how do reaction conditions influence polymer tacticity?
- Methodological Answer : Free-radical polymerization of chloroethene in aqueous suspension at 40–70°C. Use initiators like benzoyl peroxide. Tacticity (isotactic vs. atactic) is controlled by temperature: lower temperatures favor isotactic structures due to reduced chain mobility. Characterize using ¹³C NMR to quantify syndiotactic dyads .
Q. What thermodynamic models accurately predict chloroethene's phase behavior under extreme conditions?
- Methodological Answer : The Helmholtz energy-based equation of state (EOS) in covers triple-point (119.31 K) to 430 K and ≤100 MPa. Validate against PVT data using vibrating-tube densimeters. For mixtures, apply GERG-2008 model with chloroethene as a component .
Advanced Research Questions
Q. How can isotopic fractionation (δ¹³C, δ³⁷Cl) quantify biotic vs. abiotic chloroethene degradation pathways?
- Methodological Answer : Use dual-isotope plots (Λ = Δδ¹³C/Δδ³⁷Cl) to distinguish pathways. Biotic reductive dechlorination by Dehalococcoides shows Λ ≈ 0.5–1.0, while abiotic β-elimination has Λ < 0.5. Employ compound-specific isotope analysis (CSIA) with GC-IRMS and MC-ICP-MS. Calibrate with kinetic models from .
Q. What biomarkers correlate with chloroethene respiration rates in Dehalococcoides-dominated consortia?
- Methodological Answer : Quantify tceA (reductive dehalogenase) and hupL (hydrogenase) mRNA via qPCR. Linear correlations (r > 0.88) exist between transcript abundance (10⁷–10¹⁰/mL) and rates (1.5–280 μeeq/L-hr). For proteins, use LC-MS/MS to measure TceA/PceA enzyme turnover (kcat ≈ 22–400 s⁻¹) .
Q. How do competing reaction pathways in prop-2-enenitrile synthesis lead to byproduct formation?
- Methodological Answer : In the (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile synthesis (), optimize Stille coupling conditions (Pd₂(dba)₃, AsPh₃) to suppress β-hydride elimination. Monitor intermediates via in situ FTIR and GC-MS. Adjust solvent polarity (THF vs. DMF) to control regioselectivity .
Q. What computational strategies resolve contradictions in chloroethene’s dipole moment across experimental datasets?
- Methodological Answer : Perform CCSD(T)/aug-cc-pVTZ calculations to reconcile discrepancies (reported dipole moments: 1.4–1.6 D). Account for solvent effects in polarizable continuum models (PCM) when comparing gas-phase vs. solution-phase data .
Contradictions & Resolutions
- Chloroethene Dipole Moment : Gas-phase measurements (1.4 D) conflict with condensed-phase models. Resolution: Explicitly model London dispersion forces in DFT-D3 calculations .
- Biodegradation Stoichiometry : reports incomplete dechlorination (PCE→cis-DCE), while notes complete conversion to ethene. Resolution: Strain-specific Dehalococcoides activity depends on electron donor (H₂ vs. acetate) availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
